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Compound of Interest

Compound Name: 12-Hydroxyalbrassitriol

Cat. No.: B12372649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The robust structural elucidation of a novel bioactive compound is a cornerstone of natural

product chemistry and drug development. This guide provides a comparative overview of the

essential analytical techniques required for the independent verification of the structure of a

putative brassinosteroid, "12-Hydroxyalbrassitriol." By presenting a framework for comparing

experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), and X-ray Crystallography, this document serves as a methodological

reference for researchers in the field. For illustrative purposes, data from the well-characterized

brassinosteroid, brassinolide, is used to exemplify the expected outcomes of these analytical

approaches.

Data Presentation: A Comparative Analysis of
Spectroscopic and Crystallographic Data
The unambiguous determination of a molecule's structure relies on the convergence of data

from multiple, independent analytical methods. The following tables summarize the types of

quantitative data that should be acquired and compared for the structural verification of 12-
Hydroxyalbrassitriol.

Table 1: Comparative Spectroscopic and Crystallographic Data for Brassinosteroid Structure
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Parameter
Nuclear Magnetic
Resonance (NMR)
Spectroscopy

Mass Spectrometry
(MS)

X-ray
Crystallography

Information Provided

Detailed 3D molecular

structure, including

stereochemistry and

atom connectivity.

Elemental

composition,

molecular weight, and

fragmentation

patterns.

Precise 3D

arrangement of atoms

in a crystalline solid,

bond lengths, and

angles.

Sample Requirements

Milligram quantities,

high purity, soluble in

deuterated solvents.

Microgram to

nanogram quantities,

amenable to

ionization.

Single, high-quality

crystal (typically > 0.1

mm in all dimensions).

Key Quantitative Data

Chemical shifts (δ) in

ppm, coupling

constants (J) in Hz,

Nuclear Overhauser

Effect (NOE)

correlations.

Mass-to-charge ratio

(m/z) of the molecular

ion and fragment ions.

Unit cell dimensions

(Å), space group,

atomic coordinates,

bond lengths (Å), and

bond angles (°).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Brassinolide (in CDCl₃)

Note: This table provides an example of the type of data to be collected. Actual values for 12-
Hydroxyalbrassitriol will differ.
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Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2
3.66 (ddd, J = 11.7, 4.7, 3.1

Hz)
69.23

3 3.95 (d, J = 2.8 Hz) 69.58

5 2.69 59.71

6 - 210.81

18 0.75 12.13

19 0.92 22.45

21 0.96 (d, J = 6.6 Hz) 20.06

22 3.73 (bt, J = 6.5 Hz) 74.2

23 3.53 (dd, J = 10.9, 7.1 Hz) 73.5

28 0.91 (d, J = 6.8 Hz) 15.7

Table 3: Representative Mass Spectrometry Data for a Brassinosteroid (Brassinolide)

Ion Type Observed m/z Interpretation

[M+H]⁺ 481.3527 Protonated molecular ion

[M+Na]⁺ 503.3346 Sodiated molecular ion

[M+H-H₂O]⁺ 463.3421 Loss of one water molecule

[M+H-2H₂O]⁺ 445.3315 Loss of two water molecules

[M+H-3H₂O]⁺ 427.3210 Loss of three water molecules

Table 4: Representative X-ray Crystallographic Data for Brassinolide in Complex with its

Receptor (BRL1)[1]
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Parameter Value

Space group P2₁2₁2₁

Unit cell dimensions

a, b, c (Å) 74.1, 101.5, 125.8

α, β, γ (°) 90, 90, 90

Resolution (Å) 2.50

R-work / R-free (%) 0.203 / 0.254

Experimental Protocols
Detailed and reproducible experimental protocols are critical for independent verification. The

following sections outline the standard procedures for the isolation and analysis of

brassinosteroids.

Protocol 1: Extraction and Purification of
Brassinosteroids from Plant Material

Homogenization: Freeze fresh plant material (e.g., pollen, shoots, or cultured cells) in liquid

nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

Extraction: Suspend the powdered tissue in a solution of 80% aqueous methanol (or another

suitable solvent mixture like chloroform/methanol). Agitate the mixture overnight at 4°C.

Centrifugation: Centrifuge the extract to pellet the solid plant material. Collect the

supernatant.

Solid-Phase Extraction (SPE):

Condition a C18 SPE cartridge with methanol followed by water.

Load the supernatant onto the cartridge.

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments.
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Elute the brassinosteroid-containing fraction with a more polar solvent (e.g., methanol or

acetonitrile).

Further Purification (Optional): For complex matrices, a secondary purification step using a

different SPE sorbent (e.g., silica-based or ion-exchange) may be necessary.

Drying and Reconstitution: Evaporate the purified fraction to dryness under a stream of

nitrogen and reconstitute in a suitable solvent for subsequent analysis.

Protocol 2: Structural Elucidation by NMR Spectroscopy
Sample Preparation: Dissolve a purified and dried sample (1-5 mg) of the brassinosteroid in

a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the

chemical shifts, multiplicities, and coupling constants of all protons.

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum, often with proton

decoupling, to determine the chemical shifts of all carbon atoms. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be used to differentiate between

CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks

and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing critical information about the stereochemistry of the molecule.
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Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and

to deduce the complete 3D structure of the molecule.

Protocol 3: Molecular Weight and Fragmentation
Analysis by Mass Spectrometry

Sample Introduction: Introduce the purified sample into the mass spectrometer via direct

infusion or coupled to a chromatographic system (e.g., HPLC or GC). For GC-MS,

derivatization to increase volatility may be required.

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Matrix-Assisted Laser Desorption/Ionization (MALDI) for LC-MS, or Electron Ionization (EI)

for GC-MS.

High-Resolution Mass Spectrometry (HRMS): Acquire a high-resolution mass spectrum to

determine the accurate mass of the molecular ion. This allows for the calculation of the

elemental composition.

Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-

induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Analysis: Analyze the fragmentation pattern to deduce structural information about the

different parts of the molecule, such as the side chain and the steroidal core.

Protocol 4: X-ray Crystallography for Absolute Structure
Determination

Crystallization: Grow single crystals of the purified brassinosteroid. This is often the most

challenging step and may require screening of various solvents, temperatures, and

crystallization techniques (e.g., slow evaporation, vapor diffusion).

Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and

place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray

beam.

Structure Solution and Refinement:
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Process the diffraction data to determine the unit cell parameters and space group.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

electron density map.

Build a molecular model into the electron density map and refine the atomic positions and

thermal parameters.

Structure Validation: Validate the final structure using various crystallographic metrics to

ensure its quality and accuracy. The final refined structure provides the absolute

configuration of the molecule.

Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of 12-
Hydroxyalbrassitriol.
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Caption: Experimental workflow for the isolation and structural verification of 12-
Hydroxyalbrassitriol.
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Caption: Simplified brassinosteroid signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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